N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
N,3-Bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine derivative featuring two 4-chlorophenyl substituents at the N and 3 positions, with a carboxamide group at position 1.
Properties
IUPAC Name |
N,3-bis(4-chlorophenyl)-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-13-5-9-15(10-6-13)24-20(27)19-17-3-1-2-4-18(17)21(28)26(25-19)16-11-7-14(23)8-12-16/h1-12H,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHPDMZBJIOSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Research Implications and Limitations
- Substituent Effects: Chlorophenyl groups enhance lipophilicity and metabolic resistance, while methoxy or amino groups improve solubility but may reduce stability .
- Synthetic Accessibility : Catalyst-free methods (e.g., for 4a) offer advantages over metal-catalyzed routes (e.g., 4k) in cost and scalability .
- Data Gaps: Limited pharmacological or thermodynamic data (e.g., solubility, logP) for the target compound restrict direct bioactivity comparisons.
Biological Activity
N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as a phthalazine derivative, is a compound with notable biological activities. Its molecular formula is , and it has been the subject of various studies due to its potential therapeutic applications.
- Molecular Weight : 375.81 g/mol
- CAS Number : 338975-83-0
- Structure : The compound features a phthalazine core substituted with two 4-chlorophenyl groups and a carboxamide functionality.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro assays showed that the compound inhibits cell proliferation and induces apoptosis in these cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
The proposed mechanism of action for this compound includes:
- Inhibition of Topoisomerase Activity : This compound may act as a topoisomerase inhibitor, interfering with DNA replication and transcription.
- Induction of Oxidative Stress : It has been suggested that the compound elevates reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens:
- Bacterial Strains :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that this compound could be a candidate for further development as an antimicrobial agent.
Data Summary Table
Study 1: Anticancer Efficacy
In a study published in 2022, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines.
Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial properties of the compound against common bacterial pathogens. The study found that this compound exhibited significant antibacterial activity with MIC values below 50 µg/mL for both S. aureus and E. coli.
Q & A
Q. What are the critical parameters for synthesizing N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of phthalazine derivatives and coupling with chlorophenyl groups. Key parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
- Catalysts : Use of Pd-based catalysts for cross-coupling reactions.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
- Yield optimization : Monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Confirms aromatic proton environments and carboxamide connectivity (¹H/¹³C NMR) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
- HPLC-PDA : Assesses purity and detects trace impurities .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Refer to analogs’ safety data (e.g., for 4-oxo-phthalazine derivatives):
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert atmosphere (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay conditions (pH, temperature, cell lines).
- Compound purity : Re-test batches using standardized protocols (e.g., OECD guidelines).
- Structural analogs : Compare bioactivity with similar compounds (Table 1) to identify structure-activity relationships (SAR) .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Name | Key Structural Features | Reported Activity |
|---|---|---|
| Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | Ethyl ester substituent | Moderate enzyme inhibition |
| 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | Hydroxyl group on aromatic ring | Enhanced hydrophilicity |
| Target Compound | Bis(4-chlorophenyl) substitution | High target selectivity |
Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) to target enzymes .
- Molecular docking : Use software (e.g., AutoDock) to predict binding poses with active sites.
- Mutagenesis studies : Identify critical residues by altering enzyme structure .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability.
- QSAR modeling : Correlate substituent effects (e.g., Cl vs. F) with bioavailability.
- Density Functional Theory (DFT) : Predict electronic properties influencing reactivity .
Q. What experimental approaches validate target engagement in cellular models?
- Methodological Answer :
- Fluorescence tagging : Label the compound with FITC/NHS-fluorophores for cellular tracking .
- Knockdown/CRISPR models : Compare activity in wild-type vs. target-deficient cells.
- Thermal Shift Assay (TSA) : Measure protein stabilization upon compound binding .
Contradiction Analysis & Troubleshooting
Q. How to address inconsistent cytotoxicity data in cancer cell lines?
- Methodological Answer :
- Standardize protocols : Use identical cell passage numbers and culture media.
- Check metabolite interference : Test for off-target effects via metabolomic profiling.
- Dose-response curves : Ensure IC50 calculations span 3–5 logarithmic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
